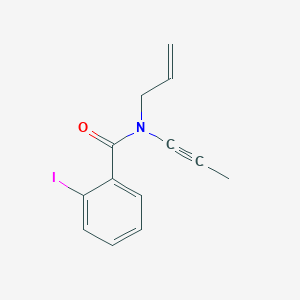![molecular formula C15H10BrNO2 B15168840 Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- CAS No. 651021-70-4](/img/structure/B15168840.png)
Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- is an organic compound that features a phenol group substituted with a 3-bromophenyl and an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- typically involves the following steps:
Formation of 3-bromophenyl isoxazole: This can be achieved through a cyclization reaction involving 3-bromobenzonitrile and hydroxylamine, forming the isoxazole ring.
Coupling with Phenol: The 3-bromophenyl isoxazole is then coupled with phenol using a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and reaction monitoring would enhance the scalability and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenol group can be oxidized to quinones, while the isoxazole ring can undergo reduction to form corresponding amines.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted phenyl isoxazoles.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Aplicaciones Científicas De Investigación
Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Similar structure but with a hydroxy group on the phenyl ring.
4-Bromophenyl isoxazole: Lacks the phenol group, making it less versatile in chemical reactions.
Uniqueness
Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- is unique due to the presence of both a phenol group and an isoxazole ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality enhances its utility in synthetic chemistry and potential therapeutic applications.
Propiedades
Número CAS |
651021-70-4 |
|---|---|
Fórmula molecular |
C15H10BrNO2 |
Peso molecular |
316.15 g/mol |
Nombre IUPAC |
4-[5-(3-bromophenyl)-1,2-oxazol-3-yl]phenol |
InChI |
InChI=1S/C15H10BrNO2/c16-12-3-1-2-11(8-12)15-9-14(17-19-15)10-4-6-13(18)7-5-10/h1-9,18H |
Clave InChI |
AVHPKIDVHBQQGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2=CC(=NO2)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B15168761.png)

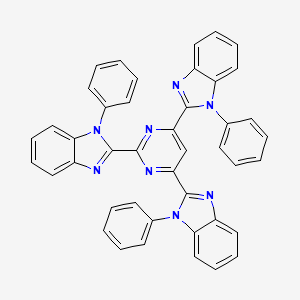
![Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate](/img/structure/B15168788.png)

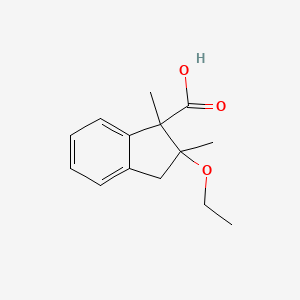

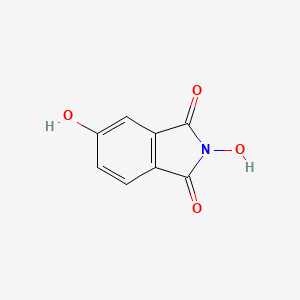

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)-](/img/structure/B15168812.png)
![2-Ethenyl-4-fluoro-1-[(propan-2-yl)oxy]benzene](/img/structure/B15168815.png)
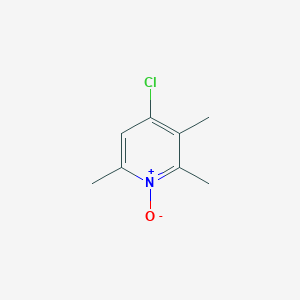
![1,1'-{[2-(2-Fluoroethoxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-methoxybenzene)](/img/structure/B15168824.png)
